molecular formula C11H12O B8766572 3-Propyl-benzofuran

3-Propyl-benzofuran

Cat. No.: B8766572
M. Wt: 160.21 g/mol
InChI Key: XOZKFSGNRUTBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propyl-benzofuran is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-propyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h3-4,6-8H,2,5H2,1H3

InChI Key

XOZKFSGNRUTBKL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=COC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-but-2-enyloxy-iodobenzene (4.00 g, 13.8 mmol) in DMF (46 mL) was added n-Bu4NCl (5.36 g. 19.3 mmol), Pd(OAc)2 (0.168 g, 0.690 mmol), Na2CO3 (2.99 g, 28.2 mmol) and NaOAc (1.13 g, 13.8 mmol). The mixture was heated to reflux under nitrogen atmosphere overnight. The mixture was diluted with EtOAc and washed with water. The aqueous layer was extracted with EtOAc (3×). The combined organics were washed with brine and dried over Na2SO4. Purification by column chromatography (silica gel, hexanes) gave the title compound (1.79 g, 81%) as a yellow oil: 1H NMR (300 MHz, DMSO-d6) δ 7.75 (s, 1H), 7.63-7.60 (m, 1H), 7.54 (d, J=7.5 Hz, 1H), 7.33-7.22 (m, 2H), 2.64-2.59 (m, 2H), 1.72-1.64 (m, 2H), 0.96 (t, J=7.2 Hz, 3H); ESI MS m/z 161 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
5.36 g
Type
catalyst
Reaction Step One
Quantity
0.168 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

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